1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one
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Overview
Description
1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a pyrrolidin-2-one ring substituted with a sulfonyl group attached to a 2,4,6-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form 2,4,6-trimethylphenylsulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with pyrrolidin-2-one in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidin-2-one ring.
2,4,6-Trimethylphenylsulfonyl chloride: Precursor in the synthesis of the target compound.
Pyrrolidin-2-one derivatives: Compounds with modifications on the pyrrolidin-2-one ring or different substituents on the phenyl ring.
Uniqueness: 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one is unique due to the combination of the sulfonyl group and the pyrrolidin-2-one ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZHJFRFIKQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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